6-(furan-2-yl)-1,3-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(2-FURYL)-1,3-DIMETHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-FURYL)-1,3-DIMETHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps. The initial step often includes the construction of the benzimidazole ring system, which can be achieved through the condensation of o-phenylenediamine with formic acid or its equivalents
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-(2-FURYL)-1,3-DIMETHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-(2-FURYL)-1,3-DIMETHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-FURYL)-1,3-DIMETHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in disrupting cellular processes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar pharmacological activities.
2-Substituted Benzimidazoles: Known for their anticancer and antimicrobial properties.
Pyrazolo[3,4-b]pyridine Derivatives: Explored for their potential in medicinal chemistry.
Properties
Molecular Formula |
C21H18N6O2 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-1,3-dimethyl-N-(1-methylbenzimidazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H18N6O2/c1-12-18-13(11-15(17-9-6-10-29-17)22-19(18)27(3)25-12)20(28)24-21-23-14-7-4-5-8-16(14)26(21)2/h4-11H,1-3H3,(H,23,24,28) |
InChI Key |
NPADTOZGIZXEOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=NC5=CC=CC=C5N4C)C |
Origin of Product |
United States |
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